3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with an appropriate ketone to form an intermediate.
Reduction: The intermediate is then reduced to yield the desired hydroxypropanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sinapic Acid: Similar structure with a hydroxycinnamic acid moiety.
3,4-Dimethoxyphenethylamine: Similar phenyl ring substitution pattern.
Uniqueness
3-(3,5-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
WAGABUCYLRRZEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)O)OC |
Origin of Product |
United States |
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